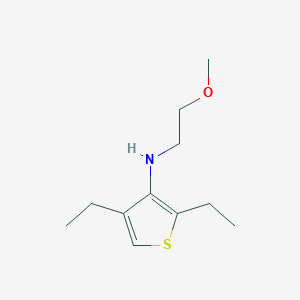
2,4-Diethyl-N-(2-methoxyethyl)thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethyl-N-(2-methoxyethyl)thiophen-3-amine is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2,4-Diethyl-N-(2-methoxyethyl)thiophen-3-amine, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl-N-(2-methoxyethyl)thiophen-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce thiophene derivatives.
Substitution: Electrophilic substitution reactions are common, with reagents like sulfuric acid and aluminum chloride facilitating the process.
Major Products
The major products formed from these reactions include nitrothiophenes, aminothiophenes, and various substituted thiophenes .
Scientific Research Applications
2,4-Diethyl-N-(2-methoxyethyl)thiophen-3-amine has significant applications in scientific research. It is used in:
Mechanism of Action
The mechanism of action of 2,4-Diethyl-N-(2-methoxyethyl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological activities by interacting with enzymes, receptors, and ion channels . For example, some thiophene derivatives act as voltage-gated sodium channel blockers, influencing nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: Used in the preparation of hybrid solar cells.
2,4-Dimethylthiophene: Known for its applications in organic synthesis.
Uniqueness
2,4-Diethyl-N-(2-methoxyethyl)thiophen-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxyethyl group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
88246-49-5 |
|---|---|
Molecular Formula |
C11H19NOS |
Molecular Weight |
213.34 g/mol |
IUPAC Name |
2,4-diethyl-N-(2-methoxyethyl)thiophen-3-amine |
InChI |
InChI=1S/C11H19NOS/c1-4-9-8-14-10(5-2)11(9)12-6-7-13-3/h8,12H,4-7H2,1-3H3 |
InChI Key |
IHSNIVJVCQKIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1NCCOC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















